

Solubility of 2-Nitrophenyl Diphenylamine in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 2-Nitrophenyl diphenylamine

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This technical guide provides a comprehensive overview of the solubility of **2-Nitrophenyl diphenylamine** (2-NDPA). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on collating existing qualitative information, presenting comparative data from structurally analogous compounds, and detailing a robust experimental protocol for the precise determination of its solubility in various organic solvents.

Introduction to 2-Nitrophenyl Diphenylamine

2-Nitrophenyl diphenylamine, with the CAS number 119-75-5, is a red crystalline solid organic compound.[1][2] Its molecular formula is $C_{12}H_{10}N_2O_2$, and it has a molar mass of approximately 214.22 g/mol.[1] The compound has a melting point in the range of 74-76 °C.[3] Structurally, it is a derivative of diphenylamine with a nitro group attached to one of the phenyl rings.[1] This compound serves as a crucial intermediate in dye synthesis and as a stabilizer in materials like propellants, synthetic rubbers, plastics, and lubricants.[1]

The solubility of **2-Nitrophenyl diphenylamine** is a critical physicochemical property that influences its application in various chemical processes, including synthesis, purification, and formulation. While it is largely insoluble in water, it exhibits good solubility in several common organic solvents.[1][4] This guide provides a framework for understanding and experimentally determining its solubility profile.

Solubility Profile

2-Nitrophenyl diphenylamine is characterized as a polar but hydrophobic molecule.^[4] Its solubility is dictated by the interplay between the polar nitro and amine functionalities and the nonpolar phenyl rings.

Qualitative Solubility

Qualitative assessments indicate that **2-Nitrophenyl diphenylamine** is soluble in a range of organic solvents. It has been reported to have good solubility in chloroform, Dimethyl Sulfoxide (DMSO), and methanol.^{[1][3]} It is also soluble in ethanol and acetone.^[5]

Quantitative Solubility Data

Specific quantitative solubility data for **2-Nitrophenyl diphenylamine** is scarce in publicly accessible literature. To provide a useful reference for researchers, the following table summarizes the available qualitative information for **2-Nitrophenyl diphenylamine** and quantitative data for structurally similar compounds: Diphenylamine, 2,4-Dinitrodiphenylamine, and 3-Nitroaniline. This comparative data can offer insights into solvent selection for experimental studies.

Compound	Solvent	Temperature (°C)	Solubility	Reference(s)
2-Nitrophenyl diphenylamine	Chloroform	Not Specified	Slightly Soluble	[3]
DMSO	Not Specified	Slightly Soluble	[3]	
Methanol	Not Specified	Slightly Soluble	[3]	
Water	22.2	< 1 mg/mL	[2]	
Diphenylamine (Analogue)	Acetone	28	298.59 g/100 mL	[6]
Benzene	28	277.99 g/100 mL	[6]	
Carbon Tetrachloride	28	122.63 g/100 mL	[6]	
Chloroform	28	206.26 g/100 mL	[6]	
Methanol	20	450,000 mg/L	[7]	
Water	20	25.8 mg/L	[7]	
2,4-Dinitrodiphenylamine (Analogue)	Acetone	Not Specified	25 mg/mL	[8][9]
Water	25	1.322 mg/L	[9]	
3-Nitroaniline (Analogue)	Methanol	Not Specified	1 g/11.5 mL (approx. 87 g/L)	[10]
Ethanol	Not Specified	1 g/20 mL (50 g/L)	[10]	
Acetone	Not Specified	Soluble	[10]	
Benzene	Not Specified	Slightly Soluble	[10]	
Water	24	1200 mg/L	[10]	

Note: Data for analogue compounds should be used as a general guide for solvent selection and not as a direct substitute for the solubility of **2-Nitrophenyl diphenylamine**.

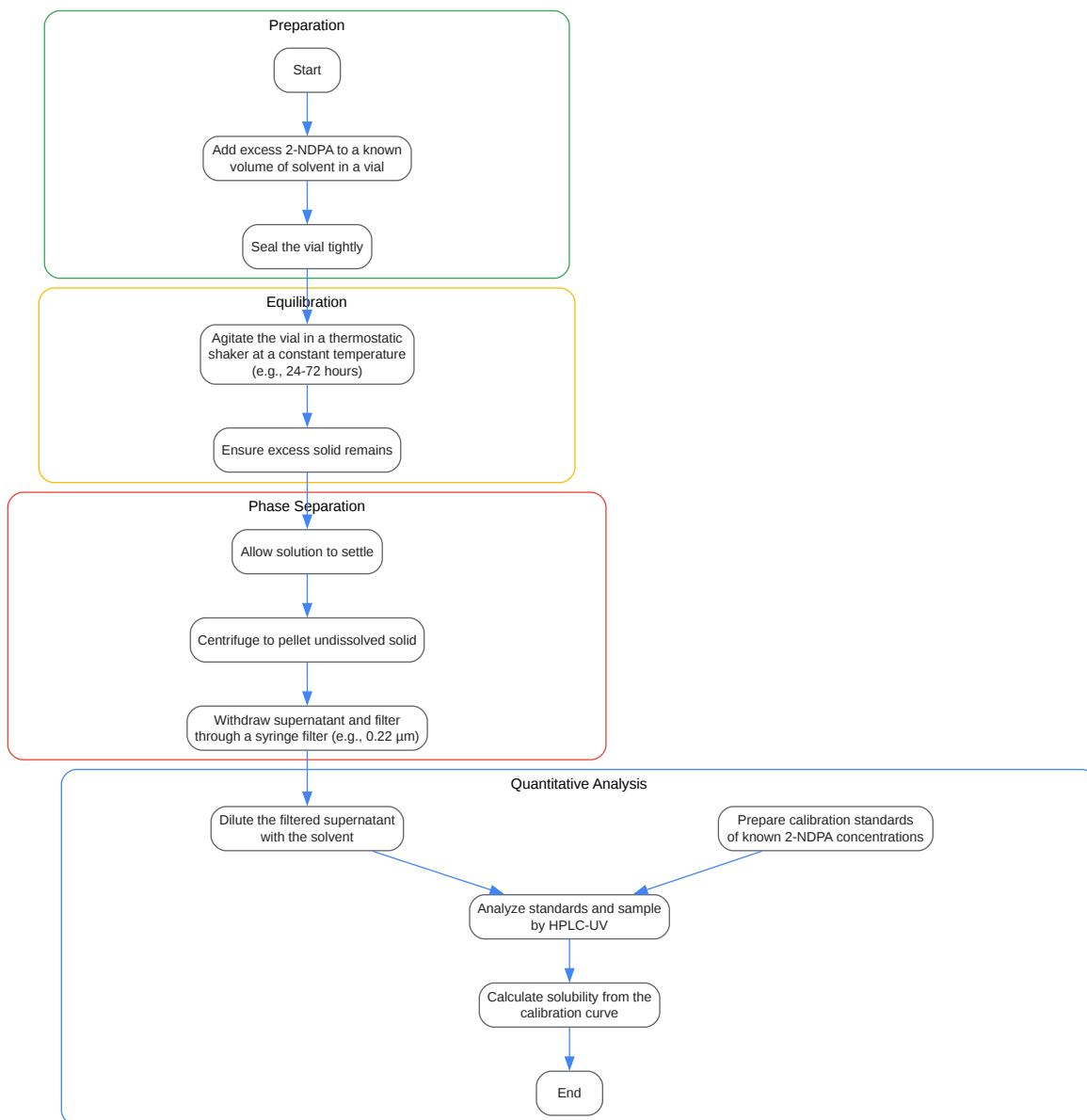
Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a solid compound in a solvent.^{[11][12]} The following protocol provides a detailed methodology for determining the solubility of **2-Nitrophenyl diphenylamine**.

Materials and Equipment

- Solute: **2-Nitrophenyl diphenylamine** (high purity)
- Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, chloroform, DMSO)
- Apparatus:
 - Analytical balance (± 0.1 mg accuracy)
 - Glass vials with screw caps or flasks with stoppers
 - Thermostatic shaker bath or incubator with agitation capabilities
 - Centrifuge
 - Syringes and syringe filters (e.g., 0.22 μm or 0.45 μm PTFE)
 - Volumetric flasks and pipettes
 - High-Performance Liquid Chromatography (HPLC) system with a UV detector or a suitable alternative quantitative analysis instrument.^[13]

Experimental Workflow Diagram



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Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Detailed Procedure

- Preparation of Saturated Solution:

- Add an excess amount of **2-Nitrophenyl diphenylamine** to a glass vial. The excess is crucial to ensure that a saturated solution is formed and that solid solute remains in equilibrium with the solution.
- Accurately add a known volume or mass of the desired organic solvent to the vial.
- Seal the vial tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient period to ensure equilibrium is reached.[\[11\]](#) This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the compound.[\[12\]](#) Preliminary experiments are recommended to determine the time to reach equilibrium.
 - After the equilibration period, visually confirm that excess solid is still present in each vial.
- Sample Separation:
 - Remove the vials from the shaker and allow them to stand at the same constant temperature to let the undissolved solid settle.
 - To ensure complete separation of the solid from the liquid phase, centrifuge the vials.
 - Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes.
 - Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any fine, suspended particles.
- Quantitative Analysis (HPLC):
 - Calibration: Prepare a series of standard solutions of **2-Nitrophenyl diphenylamine** in the same solvent with known concentrations. Analyze these standards using HPLC to generate a calibration curve (absorbance vs. concentration). A typical mobile phase for aromatic amines could be a mixture of acetonitrile and an acetate buffer.[\[13\]](#)

- Sample Analysis: Accurately dilute the filtered supernatant with the solvent to bring its concentration within the range of the calibration curve.
- Inject the diluted sample into the HPLC system and record the peak area.
- Determine the concentration of **2-Nitrophenyl diphenylamine** in the diluted sample by comparing its peak area to the calibration curve.
- Calculation of Solubility:
 - Calculate the concentration of the original (undiluted) saturated solution, accounting for the dilution factor.
 - Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
 - The experiment should be performed in triplicate for each solvent to ensure the results are reproducible.

Conclusion

While specific quantitative solubility data for **2-Nitrophenyl diphenylamine** is not readily available, qualitative information and data from analogous compounds suggest good solubility in common polar aprotic and protic organic solvents and poor solubility in water. For applications requiring precise solubility values, experimental determination is essential. The detailed isothermal shake-flask protocol provided in this guide offers a robust and reliable method for obtaining accurate and reproducible solubility data, which is fundamental for the effective use of **2-Nitrophenyl diphenylamine** in research, development, and industrial applications.

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